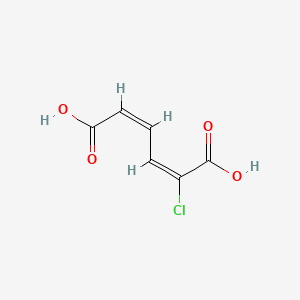
Cyclopentanone, 2-(3,7-dimethyl-2,6-octadienyl)-
説明
"Apritone" refers to a class of sesquiterpenoids, which are known for their diverse biological activities and chemical properties. While direct references to "Apritone" are limited, related research on sesquiterpenoids like nerolidol, farnesol, bisabolol, and studies on similar compounds offer insights into the synthesis, structure, and properties of such molecules.
Synthesis Analysis
Research in the field of organic chemistry has led to innovative synthesis strategies combining traditional chemical synthesis with biological methods. This interdisciplinary approach aims to generate molecules with specific functions, leveraging nature's ability to produce complex molecules efficiently (Xu Wu & P. Schultz, 2009). Additionally, techniques like aqueous phase reforming (APR) have been explored for converting renewable carbohydrates into value-added chemicals, showcasing methods to synthesize complex molecules from simple organic compounds (Muhammad Izham Shahbudin et al., 2021).
Molecular Structure Analysis
The structural analysis of complex molecules like apratoxin C, a cyanobacterial cyclodepsipeptide, illustrates the intricate relationships between molecular conformation and biological activity. Techniques such as NMR spectroscopy and molecular modeling have been pivotal in understanding these molecules' three-dimensional structures and their functional implications (Y. Masuda et al., 2014).
Chemical Reactions and Properties
The sesquiterpenoids nerolidol, farnesol, bisabolol, and apritone have shown the ability to enhance bacterial permeability and susceptibility to antimicrobial compounds. These findings suggest significant chemical interactions at the microbial membrane level, indicating a potential for chemical manipulation to enhance therapeutic effects (B. Brehm-Stecher & Eric A. Johnson, 2003).
科学的研究の応用
Enhancing Antibiotic Efficacy
Apritone, a sesquiterpenoid, has been investigated for its potential to enhance the permeability of bacteria to antimicrobial compounds. Studies have shown that Apritone, along with other sesquiterpenoids like nerolidol and bisabolol, can disrupt bacterial cell membranes. This disruption enhances the susceptibility of bacteria such as Staphylococcus aureus and Escherichia coli to various clinically important antibiotics, including ciprofloxacin, clindamycin, and vancomycin. This application could be significant in addressing antibiotic resistance issues (Brehm-Stecher & Johnson, 2003).
Disruption of Bacterial Cell Membranes
Apritone's role in sensitizing bacteria to antibiotics is primarily due to its ability to disrupt bacterial cell membranes. This quality makes these bacteria more permeable and easier for antibiotics to enter and kill the cells. This effect is more pronounced in Gram-negative bacteria. The utilization of sesquiterpenoids like Apritone in this manner marks a significant advancement in the fight against bacterial infections (Davies, 2001).
Aqueous Phase Reforming (APR) Applications
While not directly related to Apritone, the term "APR" also refers to Aqueous Phase Reforming, a process used in biomass conversion. APR is a method for producing hydrogen and alkanes from biomass-derived oxygenated hydrocarbons at lower temperatures, offering a sustainable route for biomass conversion. This process involves using supported metal catalysts in a single reactor and can produce a range of alkanes from C1 to C15 (Huber & Dumesic, 2006). However, it's important to note that this application is related to the process acronym "APR" and not directly to the sesquiterpenoid Apritone.
作用機序
Target of Action
Apritone, also known as 2-(3,7-dimethyl-2,6-octadien-1-yl)-Cyclopentanone , is primarily used in the perfume industry for its warm apricot, peach flesh with a jasmine and jam-like quality . It is usually used in fruity notes such as apricot or peach and is also interesting when used in harmony with floral notes such as rose because it has facets close to rose ketones .
Mode of Action
Apritone is renowned for its efficacy in managing various digestive ailments such as gastric ulcers, gastroesophageal reflux disease (GERD), and erosive esophagitis . Its mechanism of action entails the inhibition of gastric acid secretion, thereby ameliorating symptoms and facilitating the regeneration of afflicted tissues .
Biochemical Pathways
It is known to belong to the class of organic compounds known as monocyclic monoterpenoids . These are monoterpenoids containing 1 ring in the isoprene chain .
Pharmacokinetics
It is known that apritone is very unstable in strong acidic (detergents) and alkaline (liquid bleach) bases . This suggests that its bioavailability could be significantly affected by the pH of its environment.
Result of Action
The result of Apritone’s action is the amelioration of symptoms associated with various digestive ailments such as gastric ulcers, gastroesophageal reflux disease (GERD), and erosive esophagitis . By inhibiting gastric acid secretion, it facilitates the regeneration of afflicted tissues .
Action Environment
Apritone is very unstable in strong acidic (detergents) and alkaline (liquid bleach) bases . This suggests that environmental factors such as pH can significantly influence Apritone’s action, efficacy, and stability. Therefore, careful consideration must be given to the environment in which Apritone is used.
生化学分析
Biochemical Properties
Apritone plays a significant role in biochemical reactions, particularly in enhancing the permeability of bacterial cells to exogenous compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, Apritone has been shown to interact with the cytoplasmic membrane of bacterial cells, promoting the intracellular accumulation of membrane-impermeant nucleic acid stains . This interaction suggests that Apritone can disrupt the cytoplasmic membrane, thereby increasing the permeability of bacterial cells to antimicrobial agents .
Cellular Effects
Apritone has notable effects on various types of cells and cellular processes. It has been observed to enhance the susceptibility of bacterial cells, such as Staphylococcus aureus and Escherichia coli, to antibiotics . This enhancement is due to Apritone’s ability to disrupt the cytoplasmic membrane, leading to increased permeability and intracellular accumulation of antimicrobial agents. Additionally, Apritone’s interaction with the cytoplasmic membrane can influence cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and facilitating the entry of various compounds .
Molecular Mechanism
The molecular mechanism of Apritone involves its interaction with the cytoplasmic membrane of bacterial cells. Apritone promotes the intracellular accumulation of membrane-impermeant nucleic acid stains by disrupting the cytoplasmic membrane . This disruption increases the permeability of bacterial cells, allowing for the enhanced uptake of antimicrobial agents. Furthermore, Apritone’s ability to increase bacterial susceptibility to antibiotics suggests that it may inhibit or activate specific enzymes involved in maintaining cell membrane integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Apritone have been observed to change over time. Apritone is known to be very unstable in strong acidic and alkaline environments . This instability can lead to its degradation, affecting its long-term efficacy in enhancing bacterial permeability. Studies have shown that Apritone’s ability to enhance bacterial susceptibility to antibiotics is most effective at low concentrations (0.5 to 2 mM) and may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of Apritone vary with different dosages in animal models. At low concentrations, Apritone has been shown to enhance bacterial susceptibility to antibiotics without causing significant toxic or adverse effects . At higher doses, Apritone may exhibit toxic effects, potentially disrupting cellular processes and causing damage to cell membranes. It is crucial to determine the optimal dosage to maximize Apritone’s efficacy while minimizing potential adverse effects .
Metabolic Pathways
Apritone is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in fatty acid metabolism, influencing metabolic flux and metabolite levels . Apritone’s interaction with these metabolic pathways can affect the overall metabolic state of cells, potentially altering energy production and storage processes .
Transport and Distribution
Within cells and tissues, Apritone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . Apritone’s ability to enhance bacterial permeability suggests that it may be actively transported across cell membranes, allowing for its distribution within the cellular environment .
Subcellular Localization
Apritone’s subcellular localization is primarily associated with the cytoplasmic membrane. Its interaction with the membrane facilitates its activity in enhancing bacterial permeability . Additionally, Apritone may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its function and efficacy .
特性
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSALEJHPSBXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1CCCC1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867486 | |
| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68133-79-9 | |
| Record name | Apritone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Apritone affect bacterial cells and make them more vulnerable to antibiotics?
A1: Apritone, alongside other sesquiterpenoids like nerolidol and bisabolol, appears to disrupt the cytoplasmic membrane of bacterial cells. This disruption enhances permeability, allowing for greater influx of otherwise membrane-impermeant substances. [] Specifically, the research observed increased internalization of ethidium bromide, a nucleic acid stain, in Lactobacillus fermentum cells treated with these sesquiterpenoids. [] This increased permeability facilitates the entry of antibiotics into the bacterial cells, effectively enhancing their susceptibility to these antimicrobial agents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




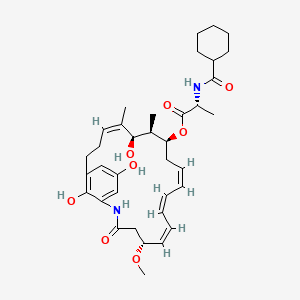
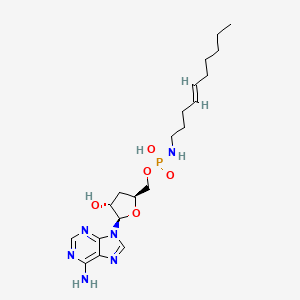
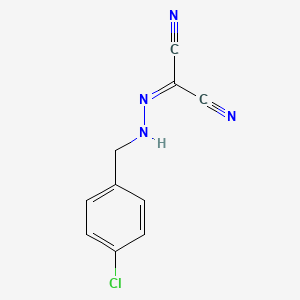
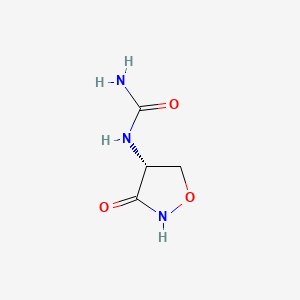
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)
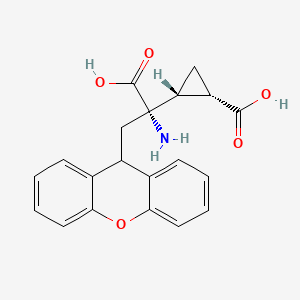
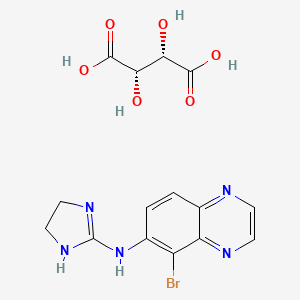
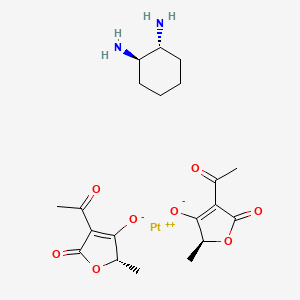
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)
